Cas no 51085-49-5 (2-FLUOROANILINE HYDROCHLORIDE)
2-FLUOROANILINE HYDROCHLORIDE Chemical and Physical Properties
Names and Identifiers
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- 2-FLUOROANILINE HYDROCHLORIDE
- 2-fluoranylaniline hydrochloride
- Benzenamine,2-fluoro-,hydrochloride
- 51085-49-5
- SCHEMBL3152989
- 2-Fluoroaniline HCl
- DTXSID40574073
- A828434
- 2-fluoroaniline;hydrochloride
- 2-Fluoroaniline--hydrogen chloride (1/1)
- F71967
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- Inchi: 1S/C6H6FN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H
- InChI Key: HDBRUGFOHGDYRJ-UHFFFAOYSA-N
- SMILES: Cl.FC1C=CC=CC=1N
Computed Properties
- Exact Mass: 147.02500
- Monoisotopic Mass: 147.0251051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 2.79110
2-FLUOROANILINE HYDROCHLORIDE Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-FLUOROANILINE HYDROCHLORIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00DC77-250mg |
2-FLUOROANILINE HYDROCHLORIDE |
51085-49-5 | 97% | 250mg |
$21.00 | 2024-04-30 | |
| 1PlusChem | 1P00DC77-1g |
2-FLUOROANILINE HYDROCHLORIDE |
51085-49-5 | 97% | 1g |
$56.00 | 2024-04-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828863-250mg |
2-Fluoroaniline Hydrochloride |
51085-49-5 | 250mg |
¥142.00 | 2024-05-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828863-1g |
2-Fluoroaniline Hydrochloride |
51085-49-5 | 1g |
¥385.00 | 2024-05-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828863-5g |
2-Fluoroaniline Hydrochloride |
51085-49-5 | 5g |
¥1570.00 | 2024-05-11 | ||
| Ambeed | A417450-250mg |
2-Fluoroaniline hydrochloride |
51085-49-5 | 97% | 250mg |
$31.0 | 2025-04-19 | |
| Ambeed | A417450-1g |
2-Fluoroaniline hydrochloride |
51085-49-5 | 97% | 1g |
$77.0 | 2025-04-19 | |
| Ambeed | A417450-5g |
2-Fluoroaniline hydrochloride |
51085-49-5 | 97% | 5g |
$258.0 | 2025-04-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196332A-1g |
2-FLUOROANILINE HYDROCHLORIDE |
51085-49-5 | 0.97 | 1g |
¥577.8 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196332A-5g |
2-FLUOROANILINE HYDROCHLORIDE |
51085-49-5 | 0.97 | 5g |
¥2019.6 | 2024-07-24 |
2-FLUOROANILINE HYDROCHLORIDE Suppliers
2-FLUOROANILINE HYDROCHLORIDE Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-FLUOROANILINE HYDROCHLORIDE
Introduction to 2-Fluoroaniline Hydrochloride (CAS No. 51085-49-5)
2-Fluoroaniline Hydrochloride, with the chemical formula C₆H₆ClFNO, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 51085-49-5, is a hydrochloride salt form of 2-fluoroaniline, exhibiting unique structural and electronic properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The introduction of fluorine into the aniline ring system significantly alters the electronic distribution and reactivity of the molecule. Fluorinated aromatic compounds are well-documented for their enhanced metabolic stability, improved binding affinity to biological targets, and increased lipophilicity, which collectively contribute to their suitability as pharmacophores in drug development. The hydrochloride salt form of 2-fluoroaniline not only improves the compound's solubility in aqueous solutions but also enhances its stability during storage and handling.
In recent years, 2-Fluoroaniline Hydrochloride has been extensively studied for its potential applications in medicinal chemistry. Its structural motif is frequently incorporated into small-molecule inhibitors targeting enzymes involved in critical biological pathways. Notably, research has highlighted its utility in the development of kinase inhibitors, where the fluorine atom serves as a key pharmacophoric element to modulate enzyme activity. The compound's ability to engage with hydrogen bonding networks and π-stacking interactions further enhances its role as a building block in drug design.
One of the most compelling aspects of 2-Fluoroaniline Hydrochloride is its versatility in synthetic chemistry. The presence of both an amino group and a fluorine substituent allows for diverse functionalization strategies, enabling chemists to tailor the molecule for specific biological activities. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional aryl or heteroaryl groups at the para or ortho positions relative to the fluorine atom, generating libraries of derivatives with tailored properties.
Recent advancements in computational chemistry have also facilitated the rational design of novel analogs of 2-Fluoroaniline Hydrochloride. Molecular modeling studies have demonstrated that subtle modifications to the fluorine substitution pattern can significantly impact binding affinity and selectivity towards target proteins. These insights have guided experimental efforts to optimize lead compounds for therapeutic applications.
The pharmaceutical industry has shown particular interest in 2-Fluoroaniline Hydrochloride due to its potential as a precursor for antiviral and anticancer agents. Fluorinated anilines have been reported to exhibit inhibitory effects against viral proteases and kinases, making them promising candidates for treating infectious diseases caused by RNA viruses. Additionally, preclinical studies suggest that derivatives of this compound may interfere with signaling pathways implicated in cancer progression, such as tyrosine kinase signaling.
The synthesis of 2-Fluoroaniline Hydrochloride typically involves multi-step organic transformations starting from commercially available precursors like aniline or chlorobenzene derivatives. Key steps often include nucleophilic aromatic substitution (SNAr) reactions to introduce the fluorine atom at the desired position, followed by diazotization and subsequent reduction to yield 2-fluoroaniline. The final step involves conversion to the hydrochloride salt through treatment with hydrochloric acid or phosphorus oxychloride.
Quality control and analytical characterization of 2-Fluoroaniline Hydrochloride are critical to ensure batch-to-batch consistency and compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to confirm purity and structural integrity. Additionally, thermal analysis methods like differential scanning calorimetry (DSC) provide insights into the compound's physical properties, including melting point and stability under various conditions.
The growing demand for fluorinated compounds in drug discovery has spurred innovation in synthetic methodologies tailored for large-scale production of 2-Fluoroaniline Hydrochloride. Continuous flow chemistry has emerged as a particularly promising approach, offering advantages such as improved reaction efficiency, reduced waste generation, and enhanced scalability. These advancements are expected to lower production costs and accelerate the development pipeline for new fluorinated drugs.
In conclusion,2-Fluoroaniline Hydrochloride (CAS No. 51085-49-5) represents a significant asset in modern medicinal chemistry due to its structural versatility and functional utility. Its role as an intermediate in synthesizing bioactive molecules continues to be explored across academia and industry, driving progress toward novel therapeutic agents targeting diverse diseases. As research efforts continue to uncover new applications for this compound,2-Fluoroaniline Hydrochloride is poised to remain at the forefront of pharmaceutical innovation.
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